3-(2-Chloroethyl)imidazolidine-2,4-dione
Overview
Description
“3-(2-Chloroethyl)imidazolidine-2,4-dione” is a chemical compound with the CAS Number: 90124-69-9 . It has a molecular weight of 162.58 . The IUPAC name for this compound is 3-(2-chloroethyl)-2,4-imidazolidinedione .
Molecular Structure Analysis
The molecule consists of 7 Hydrogen atoms, 5 Carbon atoms, 2 Nitrogen atoms, 2 Oxygen atoms, and 1 Chlorine atom . The InChI Code is 1S/C5H7ClN2O2/c6-1-2-8-4(9)3-7-5(8)10/h1-3H2,(H,7,10) .Scientific Research Applications
Antiviral Therapy
This compound has been mentioned in US patents for its potential in treating enterovirus infections. The synthesis methods described could be pivotal in developing new antiviral drugs .
Antiepileptic Treatment
Derivatives of imidazolidine-2,4-dione, such as phenytoin, are known for their use in treating sudden epileptic illnesses. This suggests that 3-(2-Chloroethyl)imidazolidine-2,4-dione could also be explored for similar neurological applications .
Asymmetric Catalysis
Imidazolidine derivatives are used as chiral auxiliaries and ligands in asymmetric catalysis. This application is crucial for producing enantiomerically pure substances in pharmaceuticals .
Antifungal Activity
Metal complexes with heterocyclic thione ligands, which include imidazolidine derivatives, have shown antifungal properties. This indicates a potential use of 3-(2-Chloroethyl)imidazolidine-2,4-dione in developing antifungal agents .
Synthetic Strategies
The compound’s structure allows for diverse synthetic strategies, including Knoevenagel condensation and Bucherer–Berg modifications. These methods are essential for creating larger homologous molecules with potential biological activities .
Therapeutic Areas
Imidazolidine derivatives have found applications across various therapeutic areas. While specific uses for 3-(2-Chloroethyl)imidazolidine-2,4-dione are not detailed, its structural similarity to other active compounds suggests a broad potential for research into therapeutic applications .
Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2 … Two- and three-directional synthesis by 3–7CRs of novel … - Springer Two- and three-directional synthesis by 3–7CRs of novel …
properties
IUPAC Name |
3-(2-chloroethyl)imidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O2/c6-1-2-8-4(9)3-7-5(8)10/h1-3H2,(H,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTSAKIZDHFOMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30305217 | |
Record name | 3-(2-chloroethyl)imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30305217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloroethyl)imidazolidine-2,4-dione | |
CAS RN |
90124-69-9 | |
Record name | NSC169790 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169790 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(2-chloroethyl)imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30305217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-chloroethyl)imidazolidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What methods were employed to understand the decomposition mechanisms of 3-(2-Chloroethyl)imidazolidine-2,4-dione?
A1: The research article focuses on utilizing Vacuum Pyrolysis to gain insights into the decomposition mechanisms of 3-(2-Chloroethyl)imidazolidine-2,4-dione and related derivatives []. This technique helps researchers understand the thermal stability and breakdown pathways of these compounds at high temperatures under reduced pressure.
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